molecular formula C8H9NO3 B3023286 2-(3-Nitrophenyl)ethanol CAS No. 52022-77-2

2-(3-Nitrophenyl)ethanol

Cat. No. B3023286
CAS RN: 52022-77-2
M. Wt: 167.16 g/mol
InChI Key: PWZWTSYUZQZFKE-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

A solution of methyl 2-(3-nitrophenyl)acetate (12 g, 62 mmol) in THF (100 ml) was cooled to 0° C., then MeOH (10 mL) was added slowly, followed by stirring at room temperature overnight. Water was added to terminate the reaction. The aqueous layer was extracted with ethyl acetate 3 times. The combined organic phase was washed with brine, dried over sodium sulfate and concentrated to give 2-(3-nitrophenyl)ethanol (9 g, yield 90%). 1H NMR: 400 MHz CDCl3 δ 8.11-8.07 (m, 2H), 7.59-7.56 (m, 1H), 7.49-7.45 (m, 1H), 3.94-3.91 (m, 2H), 2.99-2.96 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11](OC)=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].CO.O>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][OH:12])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate 3 times
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.